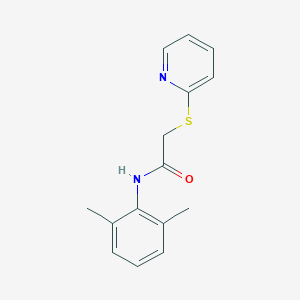
N-(2,6-dimethylphenyl)-2-pyridin-2-ylsulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-2-pyridin-2-ylsulfanylacetamide is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dimethylphenyl group and a pyridinylsulfanylacetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-pyridin-2-ylsulfanylacetamide typically involves the reaction of 2,6-dimethylaniline with pyridine-2-thiol in the presence of an appropriate acylating agent. The reaction conditions often include the use of organic solvents such as acetonitrile or dichloromethane, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-pyridin-2-ylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can have different chemical and biological properties, making them useful for various applications .
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-pyridin-2-ylsulfanylacetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-pyridin-2-ylsulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,6-dimethylphenyl)-2-pyridin-2-ylsulfanylacetamide include:
- N-(2,6-Dimethylphenyl)pyridine-2-carboxamide
- 2-Chloro-N-(2,6-dimethylphenyl)acetamide
- Lidocaine (2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide)
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a dimethylphenyl group and a pyridinylsulfanylacetamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
329064-02-0 |
|---|---|
Molecular Formula |
C15H16N2OS |
Molecular Weight |
272.4g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C15H16N2OS/c1-11-6-5-7-12(2)15(11)17-13(18)10-19-14-8-3-4-9-16-14/h3-9H,10H2,1-2H3,(H,17,18) |
InChI Key |
DPNQTQVBJAUIIM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=CC=CC=N2 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B387155.png)
![Butyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B387156.png)
![N'-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-4-(decyloxy)benzohydrazide](/img/structure/B387157.png)
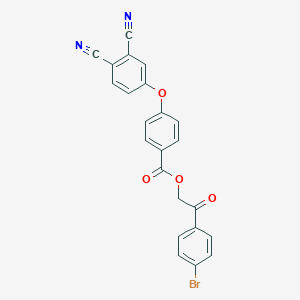
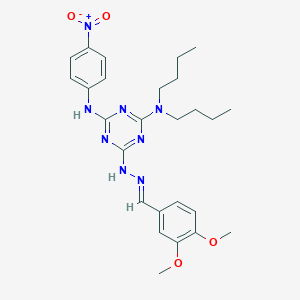
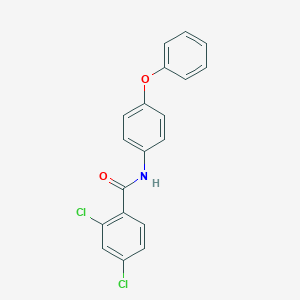
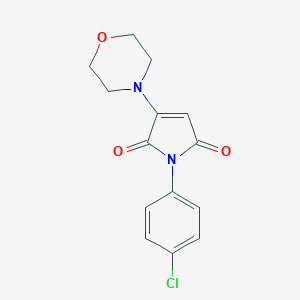
![Methyl 2-{4-[(octyloxy)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B387164.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2,4-dibromo-6-isopropyl-3-methylphenoxy)acetohydrazide](/img/structure/B387166.png)

![3-(4-nitrophenyl)-1,1',1',2',4-pentaphenyl-4,5-dihydrospiro[1H-1,2,4-triazole-5,3'-isoindoline]](/img/structure/B387174.png)
![N'-[4-(diethylamino)benzylidene]-2-{3-nitro-1H-1,2,4-triazol-1-yl}acetohydrazide](/img/structure/B387177.png)
![N-(4-bromobenzylidene)-N-{2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amine](/img/structure/B387180.png)
![4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-iodophenol](/img/structure/B387183.png)
